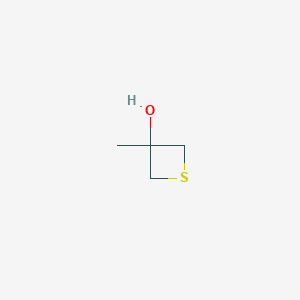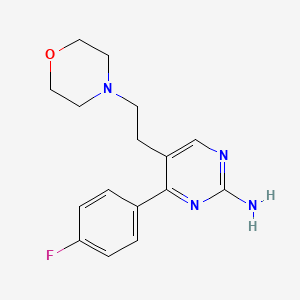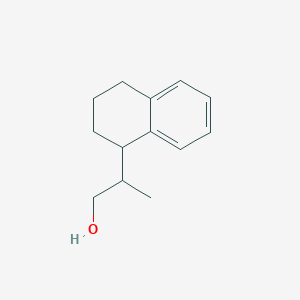
3-Methylthietan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthietan-3-ol: is an organic compound with the molecular formula C4H8OS . It is a sulfur-containing heterocycle, specifically a thietane derivative, which is a four-membered ring with one sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthietan-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-2-methylpropene with sodium sulfide, which leads to the formation of the thietane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylthietan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different thietane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to it
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methylthietan-3-ol is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules .
Biology: In biological research, this compound is studied for its potential as a bioisostere, which means it can mimic the biological activity of other functional groups, such as carboxylic acids .
Medicine: Research is ongoing to explore the medicinal properties of this compound and its derivatives, including their potential as inhibitors of enzymes like cyclooxygenase .
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-Methylthietan-3-ol involves its interaction with specific molecular targets. For instance, as a bioisostere, it can replace carboxylic acid groups in biologically active molecules, thereby altering their pharmacokinetic and pharmacodynamic properties. This interaction can affect various pathways, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Thietan-3-ol: Another thietane derivative with similar structural features.
Oxetan-3-ol: A four-membered ring compound with an oxygen atom instead of sulfur.
3-Methylthiophene: A five-membered ring compound with sulfur and a similar methyl group.
Uniqueness: 3-Methylthietan-3-ol is unique due to its specific ring size and sulfur atom, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-methylthietan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDUAPODPCRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)

![3-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B2805490.png)
![2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2805492.png)

![N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2805496.png)
![N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2805498.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B2805499.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2805500.png)
![1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2805501.png)
![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2805502.png)
![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)

